1-(Benzyloxy)-2-ethynyl-4-nitrobenzene
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Overview
Description
1-(Benzyloxy)-2-ethynyl-4-nitrobenzene is an organic compound characterized by the presence of a benzyl ether group, an ethynyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-ethynyl-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-ethynyl-4-nitrophenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.
Benzyl Protection: The hydroxyl group is then protected by converting it into a benzyl ether using benzyl bromide in the presence of a base such as potassium carbonate.
Halogen Exchange: The bromine atom is replaced with an iodine atom through a halogen exchange reaction using potassium iodide and copper(I) iodide as catalysts.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Chemical Reactions Analysis
1-(Benzyloxy)-2-ethynyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the corresponding phenol.
Scientific Research Applications
1-(Benzyloxy)-2-ethynyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-ethynyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
1-(Benzyloxy)-2-ethynyl-4-nitrobenzene can be compared with similar compounds such as:
1-(Benzyloxy)-2-iodo-4-nitrobenzene: This compound has an iodine atom instead of an ethynyl group, which affects its reactivity and applications.
1-(Benzyloxy)-2-ethynyl-4-aminobenzene: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(Benzyloxy)-2-ethynyl-4-methylbenzene: This compound has a methyl group instead of a nitro group, which influences its stability and reactivity.
Properties
IUPAC Name |
2-ethynyl-4-nitro-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNMUYPZFGEIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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